molecular formula C8H10O4S B13946607 5-Ethoxy-3-methoxythiophene-2-carboxylic acid CAS No. 95202-08-7

5-Ethoxy-3-methoxythiophene-2-carboxylic acid

Cat. No.: B13946607
CAS No.: 95202-08-7
M. Wt: 202.23 g/mol
InChI Key: AOEHRZAZFQLYIJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-3-methoxythiophene-2-carboxylic acid can be achieved through various synthetic routes. . This method typically requires the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-3-methoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

5-Ethoxy-3-methoxythiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethoxy-3-methoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s ethoxy and methoxy groups enhance its ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-3-ethoxythiophene-2-carboxylic acid
  • 5-Ethoxy-3-hydroxythiophene-2-carboxylic acid
  • 5-Methoxy-3-hydroxythiophene-2-carboxylic acid

Uniqueness

5-Ethoxy-3-methoxythiophene-2-carboxylic acid is unique due to the specific arrangement of its ethoxy and methoxy groups on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

95202-08-7

Molecular Formula

C8H10O4S

Molecular Weight

202.23 g/mol

IUPAC Name

5-ethoxy-3-methoxythiophene-2-carboxylic acid

InChI

InChI=1S/C8H10O4S/c1-3-12-6-4-5(11-2)7(13-6)8(9)10/h4H,3H2,1-2H3,(H,9,10)

InChI Key

AOEHRZAZFQLYIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(S1)C(=O)O)OC

Origin of Product

United States

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